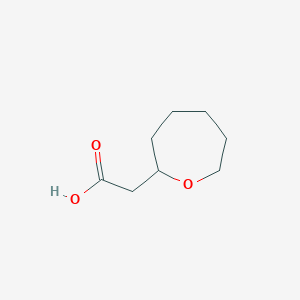
2-(Oxepan-2-yl)aceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(oxepan-2-yl)acetic acid is an organic compound with the molecular formula C8H14O3. It belongs to the class of carboxylic acids, characterized by the presence of a carboxyl group (-COOH). This compound features a seven-membered oxepane ring, which is a cyclic ether, attached to an acetic acid moiety. The unique structure of 2-(oxepan-2-yl)acetic acid makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(oxepan-2-yl)acetic acid can be achieved through several methods. One common approach involves the ring-opening of oxepane derivatives followed by carboxylation. For instance, the reaction of oxepane with carbon dioxide in the presence of a strong base can yield the desired carboxylic acid. Another method involves the oxidation of oxepane-2-methanol using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of 2-(oxepan-2-yl)acetic acid typically involves large-scale oxidation processes. The use of continuous flow reactors and catalytic systems can enhance the efficiency and yield of the reaction. Additionally, the purification of the product is achieved through techniques such as distillation and crystallization to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-(oxepan-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form oxepane-2,2-diacetic acid.
Reduction: Reduction of the carboxyl group can yield oxepane-2-ylmethanol.
Substitution: The hydrogen atoms in the oxepane ring can be substituted with halogens or other functional groups through halogenation or alkylation reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Halogenating Agents: Chlorine, bromine.
Major Products Formed
Oxepane-2,2-diacetic acid: Formed through oxidation.
Oxepane-2-ylmethanol: Formed through reduction.
Halogenated oxepane derivatives: Formed through halogenation.
Scientific Research Applications
2-(oxepan-2-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers and as a precursor for various chemical compounds.
Mechanism of Action
The mechanism of action of 2-(oxepan-2-yl)acetic acid involves its interaction with specific molecular targets. The carboxyl group can form hydrogen bonds with enzymes and proteins, affecting their activity. Additionally, the oxepane ring can interact with hydrophobic regions of biological molecules, influencing their function. The compound’s effects are mediated through pathways involving enzyme inhibition and modulation of cellular processes.
Comparison with Similar Compounds
2-(oxepan-2-yl)acetic acid can be compared with other similar compounds, such as:
Oxepane-2-carboxylic acid: Similar structure but lacks the acetic acid moiety.
Oxepane-2,2-diacetic acid: Contains an additional carboxyl group.
Oxepane-2-ylmethanol: Reduced form of 2-(oxepan-2-yl)acetic acid.
The uniqueness of 2-(oxepan-2-yl)acetic acid lies in its combination of the oxepane ring and acetic acid moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H14O3 |
|---|---|
Molecular Weight |
158.19 g/mol |
IUPAC Name |
2-(oxepan-2-yl)acetic acid |
InChI |
InChI=1S/C8H14O3/c9-8(10)6-7-4-2-1-3-5-11-7/h7H,1-6H2,(H,9,10) |
InChI Key |
YPVSNSDNEZOPNV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(OCC1)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



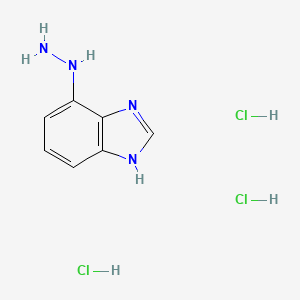
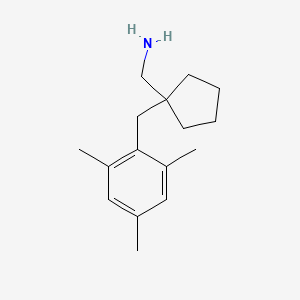
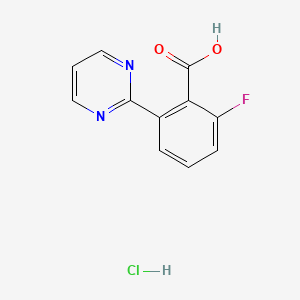

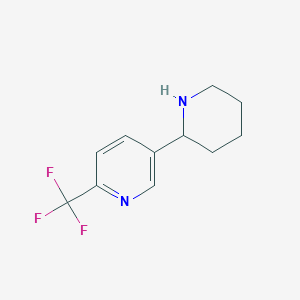
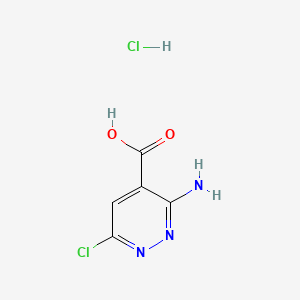
![3-{1-[(Tert-butoxy)carbonyl]azetidin-2-yl}prop-2-ynoicacid](/img/structure/B13592855.png)
![4-[2-[(Aminooxy)methyl]phenyl]morpholine](/img/structure/B13592856.png)
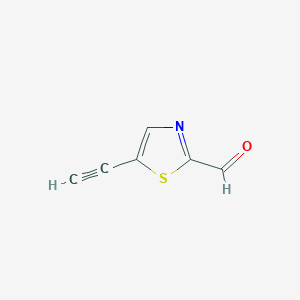
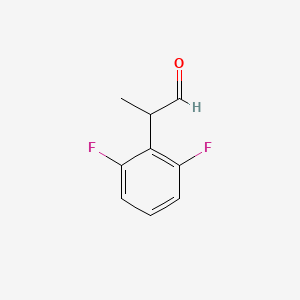
![[(2S,6S)-6-methoxymorpholin-2-yl]methanol](/img/structure/B13592878.png)
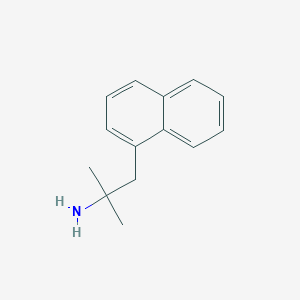
![Ethyl 5-isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13592887.png)
